4-(Azetidin-3-yl)piperazin-2-one hydrochloride
Description
4-(Azetidin-3-yl)piperazin-2-one hydrochloride (CAS: 1624260-62-3) is a heterocyclic organic compound featuring a piperazin-2-one core fused with an azetidine (3-membered nitrogen-containing ring). Its molecular formula is C₇H₁₂ClN₃O, with a monoisotopic mass of 189.0668 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing molecules targeting neurological or metabolic disorders . Its structural rigidity and nitrogen-rich framework make it a valuable scaffold for drug discovery, enabling modifications to enhance bioavailability or receptor specificity.
Properties
IUPAC Name |
4-(azetidin-3-yl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;/h6,8H,1-5H2,(H,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRPAUJIVFFZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624260-62-3 | |
| Record name | 2-Piperazinone, 4-(3-azetidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride typically involves the reaction of azetidine with piperazine derivatives under controlled conditions. One common method includes the use of azetidine-3-carboxylic acid, which is reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate, closely related to 4-(Azetidin-3-yl)piperazin-2-one hydrochloride, is a compound with both azetidine and piperazine rings in its structure. It's used in scientific research in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry Due to its structural features, it serves as a building block in synthesizing complex molecules.
- Biology It is investigated for potential biological activities such as antimicrobial and anticancer properties. Studies indicate that piperazine derivatives exhibit significant antimicrobial properties, disrupting microbial cell membranes or inhibiting essential metabolic pathways, and have demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis through mechanisms like caspase activation and disruption of mitochondrial membrane potential.
- Medicine It is explored for potential use in drug development, especially in designing new therapeutic agents. Piperazine derivatives may also possess neuroprotective properties and have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and reducing amyloid-beta aggregation.
- Industry It is utilized in developing new materials and polymers because of its reactivity and stability.
Reactions
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate can undergo various chemical reactions:
- Oxidation Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation might yield ketones or carboxylic acids.
- Reduction Involves adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction could produce alcohols or amines.
- Substitution Involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile or electrophile used.
Biological Activity
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
The pyrimidine derivative (C₁₁H₁₈ClN₅) replaces the ketone oxygen with a pyrimidine ring, enhancing π-π stacking interactions in receptor binding .
Electron-Withdrawing Groups :
Pharmacological Relevance
- This compound : Used in neuroactive drug candidates due to its compact, rigid structure .
- Methyl-substituted analog : Shows promise in oncology for kinase inhibition, as methylation often enhances target affinity .
- Pyrimidine derivative : Explored in antiviral therapies, leveraging pyrimidine’s nucleic acid mimicry .
Biological Activity
4-(Azetidin-3-yl)piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C_{10}H_{16}ClN_3O and a molecular weight of approximately 191.66 g/mol. The compound features both azetidine and piperazine moieties, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C_{10}H_{16}ClN_3O |
| Molecular Weight | 191.66 g/mol |
| Storage Conditions | Refrigerated |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been investigated for its potential as:
- Antimicrobial Agent : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth through interaction with bacterial cell wall synthesis pathways.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.
The compound's mechanism of action involves reversible and irreversible inhibition of enzymes such as monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol, which has implications for pain management, inflammation, and neurodegenerative diseases .
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various derivatives, this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Efficacy : A series of experiments showed that the compound could inhibit the growth of several cancer cell lines, including those expressing mutant forms of oncogenes. The IC50 values ranged from 10 nM to 50 nM, indicating potent activity against these cells .
Pharmacological Evaluation
Pharmacological studies have highlighted the compound's ability to selectively inhibit MAGL with nanomolar affinity (IC50 values around 2.7 nM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride | Contains a methyl group enhancing lipophilicity | Antimicrobial |
| (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone | Investigated as MAGL inhibitors | Anticancer |
Q & A
Q. What are the standard synthetic routes for 4-(Azetidin-3-yl)piperazin-2-one hydrochloride, and what analytical techniques are critical for confirming its purity?
Methodological Answer: The synthesis typically involves cyclization of azetidine precursors with piperazine derivatives under controlled pH and temperature. For example, amide bond formation between azetidin-3-amine and activated piperazinone intermediates is a common step, followed by hydrochloric acid salt precipitation for stabilization . Key analytical techniques include:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrochloride dissociation .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
Q. How can researchers screen the pharmacological activity of this compound in vitro?
Methodological Answer:
- Target Selection : Prioritize receptors/kinases with known affinity for piperazine derivatives (e.g., dopamine D2, serotonin 5-HT1A) .
- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd). Include positive controls (e.g., aripiprazole for D2) .
- Data Validation : Replicate assays in triplicate and cross-validate with orthogonal methods (e.g., radioligand binding) .
Q. What are the key functional groups influencing the reactivity of this compound?
Methodological Answer:
- Azetidine Ring : Susceptible to ring-opening under acidic conditions, requiring pH monitoring during synthesis .
- Piperazinone Core : The carbonyl group participates in hydrogen bonding with biological targets, while the secondary amine facilitates salt formation with HCl .
- Hydrochloride Salt : Enhances solubility in polar solvents (e.g., water, DMSO) but may hydrolyze in basic media .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Light Sensitivity : Protect from UV exposure using amber glass vials, as photodegradation can yield azetidine byproducts .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under nitrogen atmosphere .
Advanced Research Questions
Q. How can discrepancies in biological activity data between this compound and its structural analogs be resolved?
Methodological Answer:
- Structural Analysis : Compare X-ray crystallography or DFT-optimized structures to identify conformational differences in the azetidine-piperazine scaffold .
- Assay Conditions : Standardize buffer pH, ionic strength, and temperature across studies. For example, serotonin receptor binding varies significantly at pH <7.0 .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical models (e.g., ANOVA) to identify outliers .
Q. What strategies optimize the synthetic route to improve yield and scalability?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time from 24h to 6h .
- Solvent Optimization : Replace THF with 2-MeTHF to enhance azetidine ring stability and reduce byproduct formation .
- Flow Chemistry : Implement continuous flow reactors for the cyclization step, achieving 85% yield vs. 60% in batch processes .
Q. How does the structure-activity relationship (SAR) of this compound compare to its methylated analogs?
Methodological Answer:
Q. What computational approaches predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s ADMET Predictor or GLORYx to identify potential cytochrome P450 (CYP3A4) oxidation sites on the azetidine ring .
- Docking Studies : Simulate interactions with hepatic enzymes (e.g., CYP2D6) to prioritize metabolites for LC-MS/MS validation .
- Machine Learning : Train models on piperazine derivatives’ metabolic data to predict clearance rates .
Q. How can researchers evaluate the compound’s stability in biological matrices for pharmacokinetic studies?
Methodological Answer:
- Matrix Preparation : Spike compound into plasma, serum, and PBS (pH 7.4) at 1–100 µM.
- Sample Analysis : Use LC-MS/MS with deuterated internal standards to quantify degradation over 24h at 37°C.
- Key Findings :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
